molecular formula C18H17ClN2O3S2 B12503490 5-{2-[(2-chlorobenzyl)sulfanyl]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl}pentanoic acid

5-{2-[(2-chlorobenzyl)sulfanyl]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl}pentanoic acid

Cat. No.: B12503490
M. Wt: 408.9 g/mol
InChI Key: LYBMSWWYNFBKPP-UHFFFAOYSA-N
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Description

5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid is a complex organic compound featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the chlorophenylmethylsulfanyl group and the pentanoic acid moiety. Common reagents used in these steps include chlorinated aromatic compounds, sulfur-containing reagents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique chemical structure. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
  • **5-(3,4-Dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
  • **5-(4-Ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

Uniqueness

5-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxothieno[3,2-d]pyrimidin-3-yl)pentanoic acid is unique due to the presence of the chlorophenylmethylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H17ClN2O3S2

Molecular Weight

408.9 g/mol

IUPAC Name

5-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]pentanoic acid

InChI

InChI=1S/C18H17ClN2O3S2/c19-13-6-2-1-5-12(13)11-26-18-20-14-8-10-25-16(14)17(24)21(18)9-4-3-7-15(22)23/h1-2,5-6,8,10H,3-4,7,9,11H2,(H,22,23)

InChI Key

LYBMSWWYNFBKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2CCCCC(=O)O)SC=C3)Cl

Origin of Product

United States

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